molecular formula C19H21NO5S2 B10802696 4-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B10802696
M. Wt: 407.5 g/mol
InChI Key: DKTMGPNXCJKWOX-UHFFFAOYSA-N
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Description

WAY-652300 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-652300 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of WAY-652300 is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented at each stage to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

WAY-652300 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-652300 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving WAY-652300 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

WAY-652300 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: WAY-652300 is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-652300 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

WAY-652300 is compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C19H21NO5S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-[5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C19H21NO5S2/c1-3-24-14-8-12-7-11(2)25-15(12)9-13(14)10-16-18(23)20(19(26)27-16)6-4-5-17(21)22/h8-11H,3-7H2,1-2H3,(H,21,22)

InChI Key

DKTMGPNXCJKWOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Origin of Product

United States

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